Silymarin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Silymarin is typically extracted from the seeds and fruits of Silybum marianum using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The extraction process involves defatting the seeds with n-hexane followed by extraction with methanol . The obtained extract contains about 70-80% flavonolignans .

Industrial Production Methods: In industrial settings, this compound is produced by extracting the seeds of Silybum marianum with polar organic solvents. The extract is then purified to remove lipids and other polar components . Advanced techniques such as nanoemulsion, nanosuspension, liposomes, and solid-lipid nanoparticles are employed to enhance the solubility and bioavailability of this compound .

化学反応の分析

Types of Reactions: Silymarin undergoes various chemical reactions, including oxidation, reduction, and conjugation reactions . During phase I metabolism, this compound is metabolized to o-demethylated silybin and mono and dihydroxy-silybin by cytochrome P450 family 2 subfamily C member 8 (CYP2C8) . Phase II metabolism involves conjugation reactions such as glucuronidation and sulfation .

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Typically involves reducing agents like sodium borohydride.

Conjugation: Enzymatic reactions involving glucuronic acid or sulfate donors.

Major Products: The major products formed from these reactions include various metabolites of silybin, such as o-demethylated silybin and conjugated forms like silybin glucuronides .

科学的研究の応用

Silymarin, derived from milk thistle (Silybum marianum), is a polyphenolic fraction known for its hepatoprotective properties in both human and veterinary medicine . this compound's clinical applications in humans include the treatment of liver cirrhosis, alcoholic liver diseases, toxic and drug-induced liver diseases, viral hepatitis, and Amanita mushroom poisoning . this compound has demonstrated various mechanisms of action, including anti-inflammatory, antioxidative, liver-regenerating, anti-lipid peroxidative, membrane stabilizing, and antifibrotic effects .

Scientific Research Applications

This compound has a wide range of applications, including hepatoprotection, nephroprotection, anti-aging of the skin, cardiovascular protection, and protection against respiratory diseases . It exhibits anticancer activity against human hepatocellular carcinoma (HCC) cells by modulating cell cycle and associated proteins, inducing growth inhibition and apoptotic death . this compound and its main component, silybinin, have been extensively studied for their therapeutic potential in various diseases .

Hepatoprotective Effects

This compound is primarily used for its hepatoprotective properties . It protects against liver damage caused by alcohol, toxins, and certain medications . this compound acts as a free radical scavenger and modulates enzymes involved in fibrosis, cellular damage, and cirrhosis . It can regulate energy metabolism, improve liver histology in NAFLD (non-alcoholic fatty liver disease), and attenuate liver damage .

- Clinical Trial Data: A study involving 170 patients with cirrhosis found that this compound treatment (420 mg/day) significantly improved the 4-year survival rate compared to placebo (58% vs. 39%) . Subgroup analyses showed reduced mortality in patients with alcoholic cirrhosis and less severe cirrhosis .

Antioxidant and Anti-inflammatory Properties

This compound exhibits strong antioxidant effects and has been used to treat toxin-induced liver diseases, viral hepatitis, and alcoholic liver disease . Flavonoids in this compound possess good antioxidant activity, scavenging free radicals implicated in liver diseases . this compound inhibits the inflammatory response generated during neurodegeneration and modulates several antioxidant mechanisms .

- This compound increases the cellular content of glutathione (GSH) and regulates membrane permeability, enhancing membrane stability against xenobiotic damage . It also inhibits cyclic AMP (cAMP)-phosphodiesterase, increasing hepatic cAMP levels, which may stabilize cellular membranes .

Cardiovascular Protection

This compound has demonstrated cardiovascular protection properties . Studies have shown that this compound significantly decreases total cholesterol (TC) levels in NAFLD patients . It also reduces LDL-C levels, suggesting its potential in managing lipid profiles in individuals with NAFLD .

Anti-aging Effects on Skin

This compound, combined with sodium ascorbyl phosphate, has shown promise in improving skin health . Patients treated with this compound and sodium ascorbyl phosphate demonstrated improved skin density and elasticity, along with reduced periorbital wrinkles .

Neuroprotective Effects

This compound has been found to have neuroprotective effects through modulation of antioxidant mechanisms and kinases in cell signaling pathways . It regulates neurotransmitters, inhibits apoptosis, and has neurotropic effects . Its anti-inflammatory properties also help in combating neurodegeneration .

Bioavailability and Drug Delivery Systems

The challenge of this compound's low bioavailability has led to the exploration of drug delivery systems to optimize its efficacy . Researchers have explored micellar formulations of Pluronics to enhance the solubility and delivery of this compound .

- Pluronic Micelles: Pluronic mixtures can significantly increase the solubility of this compound compared to its aqueous solubility . For instance, mixed micelles comprising P84:10R5 showed up to a 491-fold increase in solubility .

This compound's effect on lipid and carbohydrate metabolism

作用機序

Silymarin exerts its effects through multiple mechanisms:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: Inhibits the production of inflammatory cytokines and enzymes.

Hepatoprotective Effects: Stabilizes cell membranes, promotes hepatocyte growth, and prevents toxin entry into liver cells.

Molecular Targets and Pathways: Involves pathways such as mitogen-activated protein kinase (MAPK), mammalian target of rapamycin (mTOR), and β-catenin.

類似化合物との比較

Silymarin is unique due to its complex mixture of flavonolignans. Similar compounds include:

Silybin: The most active component of this compound, known for its potent hepatoprotective properties.

Isosilibinin, Silichristin, and Silidianin: Other flavonolignans present in this compound with similar but less potent effects.

Taxifolin: A flavonoid found in this compound with antioxidant properties.

Compared to these compounds, this compound offers a broader range of biological effects due to its complex composition .

生物活性

Silymarin, a complex of flavonolignans derived from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention for its diverse biological activities, particularly its hepatoprotective, antioxidant, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and findings.

This compound is primarily composed of four flavonolignans: silybin, silydianin, silychristin, and isosilybin. These compounds exhibit a range of pharmacological effects through several mechanisms:

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, reducing oxidative stress in tissues .

- Hepatoprotection : It stabilizes hepatocyte membranes and promotes liver regeneration by enhancing ribosomal RNA synthesis .

- Anti-inflammatory Effects : this compound reduces the production of pro-inflammatory cytokines like TNF-α and IL-2, modulating immune responses .

- Modulation of Cell Signaling : It influences pathways involving NF-κB and apoptosis-related proteins, affecting cell survival and proliferation .

Clinical Studies and Findings

Numerous clinical studies have evaluated the efficacy of this compound in various liver diseases. Below is a summary of key findings:

Case Studies

- Hepatitis C Patients : A study indicated that this compound supplementation improved liver function tests in patients undergoing treatment for hepatitis C, although further large-scale studies are needed to confirm these effects .

- Diabetic Models : In animal studies, this compound administration improved pancreatic morphology and function, increasing serum insulin levels while reducing glucose levels .

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its biological effects:

- Regeneration of Hepatocytes : this compound activates estrogen receptors in hepatocytes, promoting ribosomal RNA transcription and enhancing protein synthesis necessary for liver repair .

- Reduction of Lipid Peroxidation : Animal studies demonstrated that this compound significantly decreases liver lipoperoxide content, thereby protecting against oxidative damage .

- Inhibition of Tumor Growth : this compound has shown potential in inhibiting the growth of hepatocellular carcinoma by reducing tumor markers such as alpha-fetoprotein .

特性

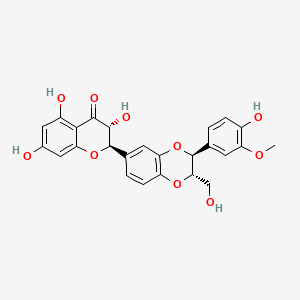

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858697 | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65666-07-1, 142797-34-0 | |

| Record name | Silymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILIBININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。